molecular formula C24H25N3O5S B2684724 2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 866894-89-5

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2684724
CAS RN: 866894-89-5
M. Wt: 467.54
InChI Key: XZXJNWYQQOXSDX-UHFFFAOYSA-N
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Description

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures of Pyrimidinyl Sulfanyl Acetamides

Research into related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on their crystal structures to understand their molecular conformations and interactions. For instance, studies have revealed that these compounds exhibit a folded conformation, with the pyrimidine ring inclined to the benzene ring at significant angles, indicating potential for diverse molecular interactions (S. Subasri et al., 2017; S. Subasri et al., 2016).

Synthesis and Biological Activities

Another avenue of research involves the synthesis of novel compounds derived from benzodifuranyl and pyrimidinyl for potential anti-inflammatory and analgesic applications. For example, the synthesis of novel compounds based on visnaginone and khellinone derivatives has shown promising results in inhibiting cyclooxygenase-2 with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Antifolate Research

Further research has explored classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds have been synthesized as potential dihydrofolate reductase inhibitors and antitumor agents, with some showing excellent inhibition of human dihydrofolate reductase and potent antitumor activity (A. Gangjee et al., 2007).

Antimicrobial Studies

Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings have also been conducted, with a focus on their synthesis as antimicrobial agents. These studies have revealed that certain compounds exhibit good antibacterial and antifungal activities comparable to established reference drugs (A. Hossan et al., 2012).

properties

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-3-31-13-7-12-27-23(29)22-21(18-10-4-5-11-19(18)32-22)26-24(27)33-15-20(28)25-16-8-6-9-17(14-16)30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXJNWYQQOXSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.